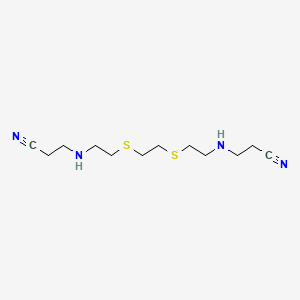![molecular formula C6H13LiSi B14427591 Lithium, [1-(trimethylsilyl)cyclopropyl]- CAS No. 81236-69-3](/img/structure/B14427591.png)
Lithium, [1-(trimethylsilyl)cyclopropyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, [1-(trimethylsilyl)cyclopropyl]- is an organolithium compound that features a cyclopropyl ring substituted with a trimethylsilyl group. This compound is of interest due to its unique structural properties and reactivity, making it valuable in various chemical synthesis applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [1-(trimethylsilyl)cyclopropyl]- typically involves the reaction of 1-(trimethylsilyl)cyclopropyl chloride with lithium metal. The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
1-(trimethylsilyl)cyclopropyl chloride+Li→Lithium, [1-(trimethylsilyl)cyclopropyl]-+LiCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Lithium, [1-(trimethylsilyl)cyclopropyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other electrophiles, leading to the formation of new compounds.
Addition Reactions: The compound can participate in addition reactions with multiple bonds, such as alkenes and alkynes.
Deprotonation Reactions: It acts as a strong base and can deprotonate weak acids.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and carbonyl compounds.
Solvents: Tetrahydrofuran (THF), diethyl ether, and hexane.
Conditions: Reactions are typically carried out at low temperatures under an inert atmosphere to prevent oxidation and moisture interference.
Major Products
The major products formed from these reactions depend on the specific electrophile used. For example, reacting with an alkyl halide can yield a substituted cyclopropane, while reaction with a carbonyl compound can form an alcohol.
科学的研究の応用
Lithium, [1-(trimethylsilyl)cyclopropyl]- is utilized in various scientific research applications:
Biology: Investigated for its potential use in modifying biological molecules and studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism by which Lithium, [1-(trimethylsilyl)cyclopropyl]- exerts its effects involves the nucleophilic attack of the lithium atom on electrophilic centers. The trimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. The cyclopropyl ring adds strain, making the compound more reactive in certain reactions.
類似化合物との比較
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar reactivity but different structural features.
Lithium cyclopropylamide: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Lithium trimethylsilylacetylide: Contains a trimethylsilyl group but features an acetylide moiety instead of a cyclopropyl ring.
Uniqueness
Lithium, [1-(trimethylsilyl)cyclopropyl]- is unique due to the combination of the cyclopropyl ring and the trimethylsilyl group. This combination imparts distinct reactivity and selectivity, making it valuable for specific synthetic applications that other compounds cannot achieve.
特性
CAS番号 |
81236-69-3 |
|---|---|
分子式 |
C6H13LiSi |
分子量 |
120.2 g/mol |
IUPAC名 |
lithium;cyclopropyl(trimethyl)silane |
InChI |
InChI=1S/C6H13Si.Li/c1-7(2,3)6-4-5-6;/h4-5H2,1-3H3;/q-1;+1 |
InChIキー |
MDNYQKRNGHBTJV-UHFFFAOYSA-N |
正規SMILES |
[Li+].C[Si](C)(C)[C-]1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


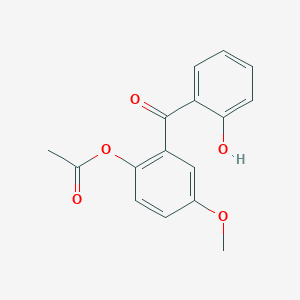
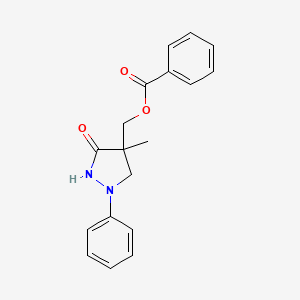
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)


![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
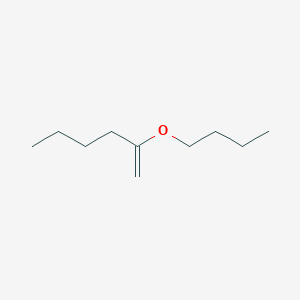
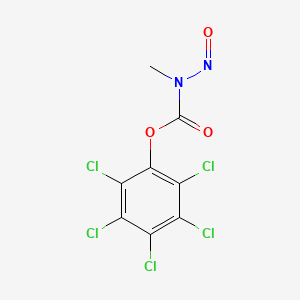
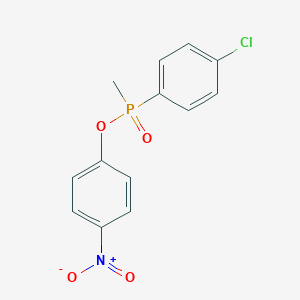
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
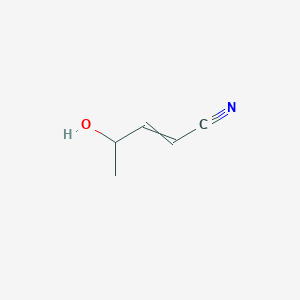

![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)
